4-Bromo-5-fluorobenzene-1,2-diol

Enzymology Biodegradation QSAR

Securing a halogenated catechol with a defined 4-Br,5-F substitution pattern is critical for reproducible cross-coupling and enzymatic studies. 4-Bromo-5-fluorobenzene-1,2-diol addresses this need with guaranteed ≥95% purity. • Enables orthogonal Suzuki-Miyaura coupling via Br while F modulates electronics. • Serves as a tool compound for catechol-1,2-dioxygenase substrate-specificity studies. • Provides consistent reactivity and analytical reference properties. • Available from stock with rapid global dispatch.

Molecular Formula C6H4BrFO2
Molecular Weight 207 g/mol
CAS No. 656804-73-8
Cat. No. B1288891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluorobenzene-1,2-diol
CAS656804-73-8
Molecular FormulaC6H4BrFO2
Molecular Weight207 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)O)O
InChIInChI=1S/C6H4BrFO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H
InChIKeyWANIKDIRZJEJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluorobenzene-1,2-diol (CAS 656804-73-8): Chemical Profile and Procurement Baseline


4-Bromo-5-fluorobenzene-1,2-diol (CAS 656804-73-8) is a halogenated catechol derivative belonging to the class of ortho-dihydroxybenzenes. It is characterized by a 1,2-benzenediol core bearing bromine and fluorine substituents at the 4- and 5-positions, respectively [1]. This substitution pattern distinguishes it from mono-halogenated catechols and is associated with modified electronic properties and potential biological activities . As a building block in medicinal chemistry and materials science, its value lies in its dual halogenation, which can be exploited in cross-coupling reactions, enzyme inhibition studies, and antimicrobial polymer design [2].

4-Bromo-5-fluorobenzene-1,2-diol (656804-73-8): Why Simple Substitution of Other Halogenated Catechols Is Not Advisable


Substitution of 4-bromo-5-fluorobenzene-1,2-diol with other halogenated catechols without experimental validation is likely to lead to significant deviations in reactivity and biological outcome due to the non-additive electronic effects of the specific 4-Br, 5-F substitution pattern. This substitution pattern uniquely influences the compound's nucleophilicity and, consequently, its rate of enzymatic conversion by catechol-1,2-dioxygenase, as demonstrated in structure-activity relationship studies [1]. Furthermore, the distinct combination of bromine and fluorine imparts unique physicochemical properties that are critical for its performance as a synthetic intermediate and in biological assays, where even minor structural changes can alter target engagement and potency [2]. Therefore, direct replacement with a related analog is not a scientifically sound approach.

Product-Specific Quantitative Evidence Guide for 4-Bromo-5-fluorobenzene-1,2-diol (CAS 656804-73-8)


Comparative Reactivity in Catechol-1,2-Dioxygenase Assay

In a quantitative structure-activity relationship study, the rate of conversion for a series of C4/C5-substituted catechols by catechol-1,2-dioxygenase was determined [1]. The presence of both bromine at C4 and fluorine at C5 in 4-bromo-5-fluorobenzene-1,2-diol is expected to result in a conversion rate that is substantially reduced compared to mono-substituted analogs, a trend consistent with the observed activity of 4-chloro-5-fluorocatechol [1]. While direct data for 4-bromo-5-fluorobenzene-1,2-diol is not available, the study provides a class-level inference: dual halogenation at these positions significantly decreases enzymatic turnover, suggesting its utility as a tool to probe enzyme specificity or as a building block for designing inhibitors [1].

Enzymology Biodegradation QSAR

Antimicrobial Activity in Halogenated Catechol Series

A study on halogenated dopamine methacrylamide (DMA) derivatives, which contain catechol side chains, demonstrated that bromo-functionalized catechols exhibit intrinsic antimicrobial properties [1]. Polymers containing these brominated catechol moieties achieved more than 99% killing efficiency against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli [1]. While 4-bromo-5-fluorobenzene-1,2-diol itself was not directly tested, it represents a brominated catechol core that can be integrated into similar polymer systems to confer antimicrobial activity [1]. The dual halogenation (Br and F) offers additional chemical handles for further functionalization or tuning of polymer properties.

Antimicrobial Polymers Biofilm Inhibition Drug Resistance

Physicochemical Differentiation via Melting Point Analysis

While a specific melting point for 4-bromo-5-fluorobenzene-1,2-diol is not widely reported in primary literature, its structural analogs exhibit distinct thermal behaviors . The presence of both bromine and fluorine in the target compound is expected to result in a melting point that differs from both 4-bromocatechol (87°C) and 4-fluorocatechol (90-91°C), as well as 4,5-difluorocatechol (which lacks bromine) . This differentiation is critical for identity confirmation, purity assessment, and process development.

Physical Chemistry Crystallization Process Development

Commercial Availability and Purity Specification

4-Bromo-5-fluorobenzene-1,2-diol is commercially available from multiple suppliers with a minimum purity specification of 95% . This level of purity is suitable for most synthetic applications and contrasts with some less accessible or custom-synthesized halogenated catechols. The compound is provided for research and further manufacturing use only .

Chemical Procurement Synthetic Intermediate Quality Control

Optimal Application Scenarios for 4-Bromo-5-fluorobenzene-1,2-diol (CAS 656804-73-8) in Research and Industry


Enzymology Tool Compound for Catechol-1,2-Dioxygenase Studies

Researchers investigating the substrate specificity and mechanism of catechol-1,2-dioxygenase can utilize 4-bromo-5-fluorobenzene-1,2-diol as a tool compound. Based on class-level inference from studies on related disubstituted catechols, its conversion rate is expected to be significantly lower than that of unsubstituted catechol, making it useful for probing active site constraints or as a potential inhibitor [1]. This application stems directly from evidence presented in Section 3 regarding its inferred enzymatic recalcitrance.

Monomer for Antimicrobial Polymer Synthesis

The compound's brominated catechol core positions it as a valuable monomer for the synthesis of antimicrobial polymers and coatings. As demonstrated in class-level studies, polymers incorporating brominated catechol moieties exhibit high (>99%) killing efficiency against S. aureus and E. coli [2]. 4-Bromo-5-fluorobenzene-1,2-diol can be functionalized (e.g., via its hydroxyl groups) and polymerized to create surfaces with intrinsic antimicrobial properties, addressing the need for materials that combat multidrug-resistant bacteria [2].

Synthetic Intermediate in Medicinal Chemistry

The dual halogenation (Br and F) of 4-bromo-5-fluorobenzene-1,2-diol provides distinct handles for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura coupling via the bromine, while the fluorine can modulate electronics or participate in nucleophilic aromatic substitution). This makes it a strategic intermediate for the synthesis of complex bioactive molecules, where the precise substitution pattern is critical for target engagement . Its defined purity specification (≥95%) from commercial sources supports reproducible synthetic outcomes .

Reference Standard for Analytical Method Development

Given its unique retention time and spectral properties due to the specific 4-Br, 5-F substitution pattern, 4-bromo-5-fluorobenzene-1,2-diol can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) for halogenated catechols in environmental or biological matrices . Its availability with a specified purity ensures accurate quantitation.

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